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Introduction

3-Pyridineboronic acid neopentyl glycol ester, also known as 3-(5,5-dimethyl-1,3,2-
dioxaborinan-2-yl)pyridine, is a heterocyclic boronic ester that serves as a versatile and
valuable building block in modern organic synthesis. Its stability, ease of handling compared to
the corresponding boronic acid, and reactivity make it a favored reagent in a variety of
chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This
reaction is a cornerstone of carbon-carbon bond formation, enabling the synthesis of complex
molecules, including many active pharmaceutical ingredients.[1][2][3] The pyridine moiety is a
common structural motif in numerous biologically active compounds, making this reagent
particularly relevant in drug discovery and medicinal chemistry.[1][3] This guide provides a
comprehensive overview of the core properties, synthesis, and applications of 3-
pyridineboronic acid neopentyl glycol ester.

Physicochemical Properties

The fundamental physicochemical properties of 3-Pyridineboronic acid neopentyl glycol ester
are summarized in the table below, providing essential data for its handling, application in
reactions, and characterization.
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Property Value References
Molecular Formula C10H14BNO2 [2][4]
Molecular Weight 191.03 g/mol [3]
Appearance White to off-white solid [3]

Melting Point 92-96 °C

CAS Number 845885-86-1 [4]

Solubility: While comprehensive quantitative solubility data is not readily available in the
literature, neopentyl glycol itself is soluble in water, alcohols, and ketones, and moderately
soluble in hot aromatic solvents like benzene and toluene.[5] Boronic esters, in general, tend to
be soluble in a range of common organic solvents such as tetrahydrofuran (THF), dioxane, and
toluene, which are frequently used in Suzuki-Miyaura coupling reactions.[2]

Stability and Storage: 3-Pyridineboronic acid neopentyl glycol ester is a solid that is relatively
stable under standard laboratory conditions. For long-term storage, it is recommended to keep
the compound in a tightly sealed container in a cool, dry, and well-ventilated area to prevent
hydrolysis.[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 3-Pyridineboronic
acid neopentyl glycol ester. Below are the expected characteristic spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural features of the molecule can be elucidated through *H and 3C NMR
spectroscopy.
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Nucleus

Expected Chemical Shifts
(ppm)

Description

1H NMR

~8.6 (s, 1H), ~8.5 (d, 1H), ~7.8
(d, 1H), ~7.3 (dd, 1H), ~3.7 (s,
4H), ~1.0 (s, 6H)

Signals corresponding to the
pyridine ring protons are
expected in the aromatic
region (7.0-9.0 ppm). The
methylene protons of the
neopentyl glycol moiety are
expected around 3.7 ppm, and
the methyl protons as a singlet

around 1.0 ppm.

13C NMR

~150, ~147, ~138, ~134, ~123,
~72,~32, ~22

The pyridine carbons will
appear in the downfield region.
The carbon attached to boron
can be broad or difficult to
observe. The carbons of the
neopentyl glycol will be in the

aliphatic region.

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in the molecule.

Wavenumber (cm~—?)

Bond Vibration

~3100-3000 Aromatic C-H stretch
~2960-2850 Aliphatic C-H stretch
~1600-1475 Aromatic C=C stretch
~1350-1300 B-O stretch
~1100-1000 C-O stretch
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Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the compound.

lonization Mode Expected m/z

Electrospray (ESI+) [M+H]* =192.12

Experimental Protocols
Synthesis of 3-Pyridineboronic Acid Neopentyl Glycol
Ester

A general and effective method for the synthesis of boronic esters is the condensation reaction
between a boronic acid and a diol.[6]

Reaction Scheme:

Synthesis of 3-Pyridineboronic Acid Neopentyl Glycol Ester

Neopentyl Glycol + > Water
Toluene, Reflux
(Dean-Stark) ]

I— + > Reaction
3-Pyridineboronic Acid
Neopentyl Glycol Ester

3-Pyridineboronic Acid

Click to download full resolution via product page

Caption: Synthesis of the target ester.

Materials:

o 3-Pyridylboronic acid
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» Neopentyl glycol (2,2-dimethyl-1,3-propanediol)
o Toluene

o Dean-Stark apparatus

Procedure:

e To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, add 3-
pyridylboronic acid (1 equivalent) and neopentyl glycol (1.1 equivalents).[6]

e Add a sufficient amount of toluene to suspend the reactants.

e Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-
Stark trap.

» Monitor the reaction by observing the cessation of water collection. The reaction mixture
should become a clear solution.[6]

e Once the reaction is complete, cool the mixture to room temperature.
e Remove the toluene under reduced pressure using a rotary evaporator.

e The resulting solid residue is the desired 3-pyridineboronic acid neopentyl glycol ester, which
can be further purified by recrystallization if necessary.

Suzuki-Miyaura Cross-Coupling Reaction

3-Pyridineboronic acid neopentyl glycol ester is a key reactant in Suzuki-Miyaura cross-
coupling reactions to form biaryl compounds.

General Reaction Scheme:
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Suzuki-Miyaura Cross-Coupling Workflow

Aryl/Heteroaryl Halide . >{ Byproducts
7
(.g., Ar-Br) Pd Catalyst, Base
I
. Solvent, Heat >| Reaction_sM
3-Pyridineboronic Acid -
Neopentyl Glycol Ester 3-Arylpyridine

Click to download full resolution via product page
Caption: General Suzuki-Miyaura coupling.

Materials:

3-Pyridineboronic acid neopentyl glycol ester (1.2 equivalents)

Aryl or heteroaryl halide (e.g., bromide or iodide) (1 equivalent)

Palladium catalyst (e.g., Pd(PPhs)4, PdClz2(dppf)) (typically 1-5 mol%)

Base (e.g., K2COs, Cs2C0s3, K3sPOa) (2-3 equivalents)

Anhydrous solvent (e.g., dioxane, THF, toluene)

Procedure:

In a reaction vessel, combine the aryl/heteroaryl halide, 3-pyridineboronic acid neopentyl
glycol ester, and the base.

Add the palladium catalyst and ligand (if required).

Purge the vessel with an inert gas (e.g., argon or nitrogen).

Add the degassed solvent to the mixture.
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o Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until
the starting material is consumed (monitor by TLC or LC-MS).

» After completion, cool the reaction to room temperature.

o Perform an aqueous workup by adding water and extracting the product with an organic
solvent (e.g., ethyl acetate).

» Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure.

o Purify the crude product by column chromatography on silica gel to obtain the desired 3-
arylpyridine.

Applications in Drug Discovery

While specific signaling pathways directly modulated by 3-Pyridineboronic acid neopentyl glycol
ester are not extensively documented, the broader class of boronic acids and their esters are of
significant interest in drug discovery.[7][8][9] They are known to act as enzyme inhibitors,
particularly of serine proteases, by forming a stable, reversible covalent bond with the catalytic
serine residue.[7]

The pyridine moiety present in this reagent is a key pharmacophore found in numerous
approved drugs. Its inclusion can influence a molecule's pharmacokinetic and
pharmacodynamic properties, such as solubility, metabolic stability, and receptor binding
affinity. Therefore, 3-Pyridineboronic acid neopentyl glycol ester serves as a critical tool for
medicinal chemists to synthesize libraries of novel compounds for screening against various
biological targets.[1][3] The development of new drugs often involves creating variations of a
lead compound, and the Suzuki-Miyaura coupling with this reagent provides an efficient means
to explore the structure-activity relationships of 3-substituted pyridine derivatives.
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Drug Discovery Logical Flow

3-Pyridineboronic Acid
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Suzuki-Miyaura Coupling
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Library of Novel
3-Arylpyridine Compounds

High-Throughput Screening
(Biological Assays)
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Drug Candidate
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Caption: Role in drug discovery pipeline.

Conclusion
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3-Pyridineboronic acid neopentyl glycol ester is a highly valuable and versatile reagent for
synthetic and medicinal chemists. Its stable, solid nature and its efficacy in robust carbon-
carbon bond-forming reactions like the Suzuki-Miyaura coupling make it an essential tool for
the construction of complex molecules containing the 3-pyridyl moiety. The continued
exploration of its applications will undoubtedly contribute to advancements in the synthesis of
novel pharmaceuticals and other functional organic materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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